molecular formula C13H17FN4 B2913014 5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole CAS No. 2097937-55-6

5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole

Cat. No.: B2913014
CAS No.: 2097937-55-6
M. Wt: 248.305
InChI Key: YIUSCUMVKNUKOK-UHFFFAOYSA-N
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Description

5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzimidazole ring and a piperazine moiety attached via an ethyl linker. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced at the 5-position of the benzimidazole ring using electrophilic fluorination reagents such as Selectfluor.

    Attachment of the piperazine moiety: The piperazine moiety can be attached via an ethyl linker through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products .

Scientific Research Applications

5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential antimicrobial, antiviral, and anticancer activities. Researchers investigate its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is explored for its therapeutic potential in treating infections, cancer, and other diseases. Preclinical studies and clinical trials may be conducted to evaluate its efficacy and safety.

    Industry: It is used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole is unique due to its specific combination of a fluorinated benzimidazole core and a piperazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-fluoro-1-(2-piperazin-1-ylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4/c14-11-1-2-13-12(9-11)16-10-18(13)8-7-17-5-3-15-4-6-17/h1-2,9-10,15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUSCUMVKNUKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=NC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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